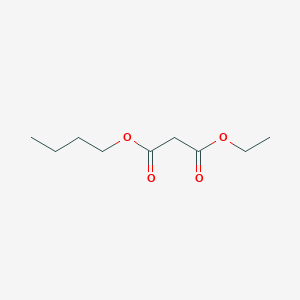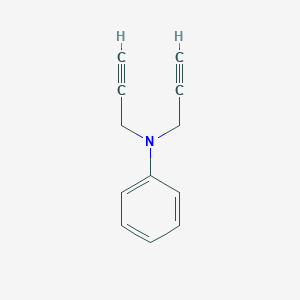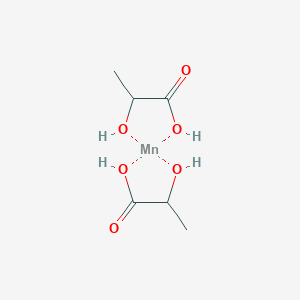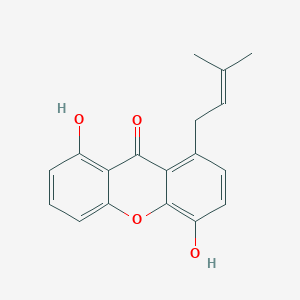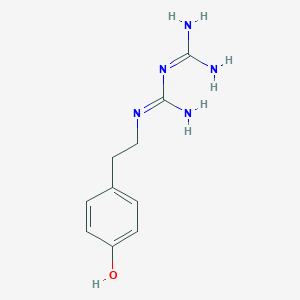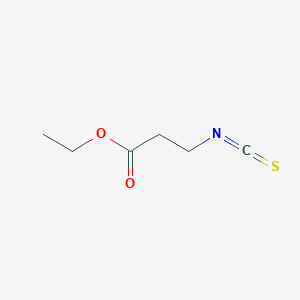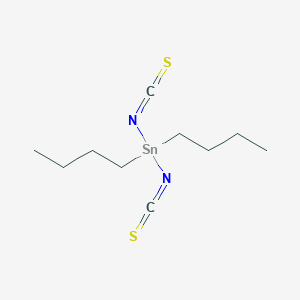
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one involves several steps, starting from the extraction of Mesua ferrea. The plant’s seeds, leaves, and stem bark are typically used for extraction. Common solvents used in the extraction process include petroleum ether, chloroform, and ethanol . The extracted compounds are then subjected to various purification processes to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of this compound, each with distinct pharmacological properties .
Applications De Recherche Scientifique
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and microbial infections.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one is unique compared to other similar compounds due to its multifaceted pharmacological activities. Similar compounds include:
Mesuaferrins: Also derived from Mesua ferrea, known for their anti-inflammatory properties.
Mesuaxanthones: Known for their antioxidant and anticancer activities.
Mesuarin: Exhibits antimicrobial and anti-inflammatory effects
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Propriétés
Numéro CAS |
16117-33-2 |
|---|---|
Formule moléculaire |
C23H30O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C23H30O5/c1-7-13(5)16-11-17(24)28-23-18(16)21(26)15(10-9-12(3)4)22(27)19(23)20(25)14(6)8-2/h9,11,13-14,26-27H,7-8,10H2,1-6H3 |
Clé InChI |
YYAFOTWMPGOEDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
SMILES canonique |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


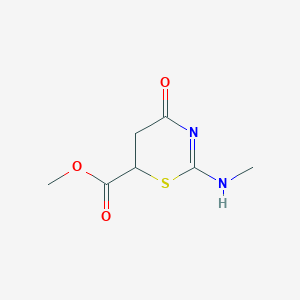

![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-hydroxy-2-phenylacetamide](/img/structure/B101403.png)
